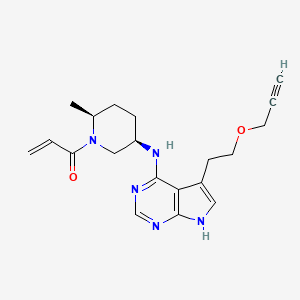
Angulatin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Angulatin B involves the extraction from the root bark of Celastrus angulatus. The process typically includes macroporous resin column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the compound
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources rather than synthetic methods. The extraction process involves the use of solvents like methanol to obtain the crude extract, followed by purification steps such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: Angulatin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the molecule.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the biological activity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. Detailed studies on the reaction products of this compound are limited.
Scientific Research Applications
Angulatin B has several scientific research applications, including:
Mechanism of Action
Angulatin B is compared with other sesquiterpene polyol esters such as Angulatin A, Angulatin F, and Celangulatin E . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific combination of functional groups, which contribute to its distinct biological activities .
Comparison with Similar Compounds
- Angulatin A
- Angulatin F
- Celangulatin E
Properties
Molecular Formula |
C34H46O15 |
|---|---|
Molecular Weight |
694.7 g/mol |
IUPAC Name |
[(1S,2S,4S,5R,6S,7R,9R,12R)-5,8,12-triacetyloxy-2-hydroxy-2,10,10-trimethyl-4-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] furan-3-carboxylate |
InChI |
InChI=1S/C34H46O15/c1-16(2)28(38)43-15-33-25(45-19(6)36)22(47-29(39)17(3)4)13-32(10,41)34(33)26(46-20(7)37)23(31(8,9)49-34)24(44-18(5)35)27(33)48-30(40)21-11-12-42-14-21/h11-12,14,16-17,22-27,41H,13,15H2,1-10H3/t22-,23+,24?,25-,26+,27-,32-,33-,34-/m0/s1 |
InChI Key |
OTIDWXHYGSOAAU-QDBFJPMYSA-N |
Isomeric SMILES |
CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H](C([C@@H]2OC(=O)C4=COC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C(C)C)OC(=O)C |
Canonical SMILES |
CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


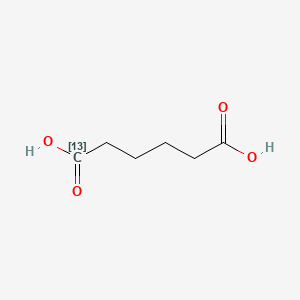
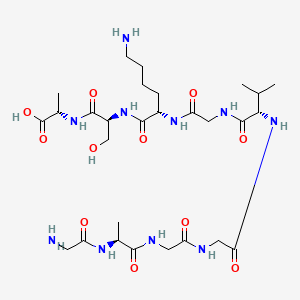

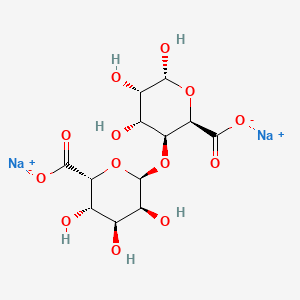
![(2S,4R)-1-[(2S)-2-[3-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12392215.png)
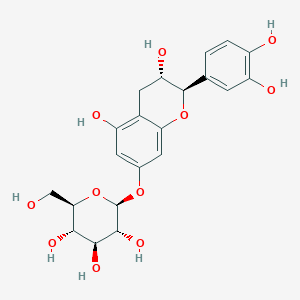

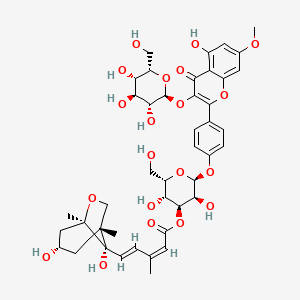
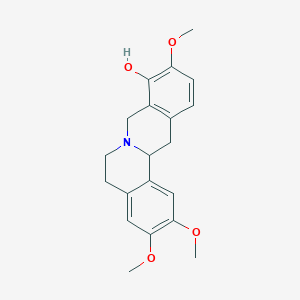

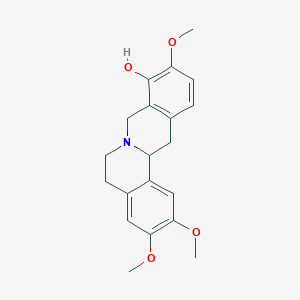
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)

